![molecular formula C24H29N5O3 B5557694 3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5557694.png)

3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

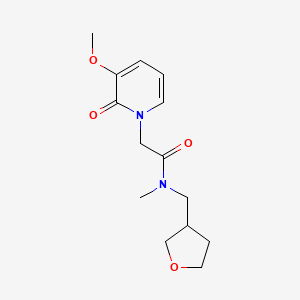

3,4,5-Trimethoxybenzaldehyde is an organic compound and a biochemical . It is categorized as a trisubstituted aromatic aldehyde . It appears as a light yellow solid .

Synthesis Analysis

For industrial applications, 3,4,5-trimethoxybenzaldehyde is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . At the laboratory scale, it can be synthesized from vanillin .Molecular Structure Analysis

The molecular formula of 3,4,5-trimethoxybenzaldehyde is C10H12O4 . Its molecular weight is 196.202 g/mol .Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim . It can also be used in the synthesis of some psychedelic phenethylamines .Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzaldehyde has a melting point of 73 °C and a boiling point of 337.6 °C . It is slightly soluble in water, but more soluble in methanol .Aplicaciones Científicas De Investigación

Chemical Structure and Crystal Formation

The title hydrazone compound, 3,4,5-trimethoxybenzaldehyde phenyl(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methylene]hydrazone, exhibits interesting chemical properties. For instance, related compounds like N′-(4-hydroxybenzylidene)-2-methylbenzohydrazide, prepared through condensation reactions, show unique crystal structures and hydrogen bonding patterns, forming three-dimensional frameworks (Chunbao Tang, 2010). Similarly, various hydrates of 3,4,5-trimethoxybenzaldehyde isonicotinoylhydrazone demonstrate different hydrogen-bonded supramolecular structures (M. A. Peralta et al., 2007).

Synthesis and Optical Studies

Synthesis and optical studies of similar compounds, like 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes, have been conducted to understand their chemical behavior and potential applications. The study on these complexes revealed specific geometries and optical absorption spectra, indicating potential applications in materials science (Athraa H. Mekkey et al., 2020).

Antifungal Potential

Hydrazones derived from 3,4,5-trimethoxybenzaldehyde have shown promising antifungal activities. For example, specific hydrazones have demonstrated significant inhibitory effects against various Candida species, including azole-resistant strains, highlighting their potential in developing new antifungal agents (Georgiana Negru et al., 2021).

Applications in Protein Conjugation

Hydrazones, including those similar to 3,4,5-trimethoxybenzaldehyde derivatives, have been used in protein modification. This process involves creating conjugates linked by hydrazone bonds under gentle conditions, potentially applicable in biochemistry and drug delivery systems (T. King et al., 1986).

Nonlinear Optical Response

Certain hydrazone crystals, such as those derived from 3,4,5-trimethoxybenzaldehyde, exhibit large quadratic nonlinear optical responses. This suggests their use in applications requiring high-performance optical materials (E. Choi et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-30-20-9-18(10-21(31-2)22(20)32-3)11-25-26-23(19-7-5-4-6-8-19)24-12-27-15-28(13-24)17-29(14-24)16-27/h4-11H,12-17H2,1-3H3/b25-11+,26-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEXTPGXTIPROA-ABDMDBIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NN=C(C2=CC=CC=C2)C34CN5CN(C3)CN(C4)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/N=C(/C2=CC=CC=C2)\C34CN5CN(C3)CN(C4)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]methanimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)

![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)